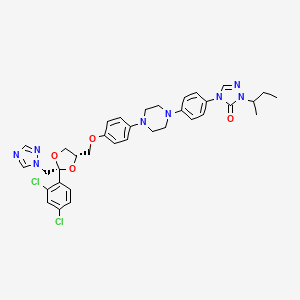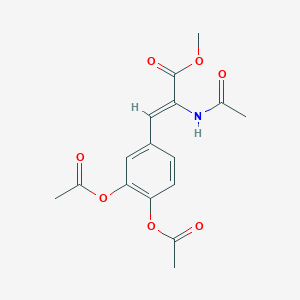
Imipramine N-oxide monohydrate
Overview
Description
Imipramine N-oxide monohydrate is a tricyclic antidepressant compound that was introduced in Europe in the 1960s for the treatment of depression. It is both an analogue and a metabolite of imipramine, sharing similar effects but with a faster onset of action and slightly higher efficacy. This compound is known for having fewer and less marked side effects compared to imipramine .
Preparation Methods
Synthetic Routes and Reaction Conditions: Imipramine N-oxide monohydrate can be synthesized through the oxidation of imipramine using flavin-containing monooxygenase (FMO) enzymes. The optimum pH for this N-oxidation reaction is found to be 8.5, and the reaction is typically carried out at a temperature of 45°C for 20 minutes .
Industrial Production Methods: Industrial production of this compound involves the use of large-scale oxidation processes, where imipramine is treated with oxidizing agents under controlled conditions to yield the N-oxide derivative. The process is optimized for high yield and purity, ensuring the compound meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions: Imipramine N-oxide monohydrate primarily undergoes oxidation reactions. The FMO-mediated metabolism of imipramine leads to the formation of imipramine N-oxide, which is pharmacologically inactive .
Common Reagents and Conditions: The oxidation of imipramine to imipramine N-oxide typically involves the use of FMO enzymes, detergents like sodium cholate or Lubrol PX, and a pH of 8.5. The reaction is carried out at 45°C for optimal enzyme activity .
Major Products: The major product of the oxidation reaction is imipramine N-oxide, which is an inactive metabolite of imipramine .
Scientific Research Applications
Imipramine N-oxide monohydrate has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used as a model compound to study the metabolism of tricyclic antidepressants and the role of FMO enzymes in drug metabolism. Additionally, it serves as a reference compound in pharmacokinetic studies to understand the metabolic pathways and pharmacological effects of tricyclic antidepressants .
Mechanism of Action
The mechanism of action of imipramine N-oxide monohydrate is not well elucidated. based on its close relationship with imipramine, it is likely to act as a serotonin and norepinephrine reuptake inhibitor. It may also act as an antagonist to serotonin, adrenaline, histamine, and muscarinic acetylcholine receptors, though with weaker antiadrenergic and anticholinergic actions compared to imipramine .
Comparison with Similar Compounds
- Imipramine
- Amitriptyline
- Nortriptyline
Comparison: Imipramine N-oxide monohydrate is unique in its faster onset of action and slightly higher efficacy compared to imipramine. It also has fewer and less marked side effects, including diminished orthostatic hypotension and anticholinergic effects like dry mouth, sweating, dizziness, and fatigue . Compared to other tricyclic antidepressants like amitriptyline and nortriptyline, this compound has a distinct metabolic pathway involving FMO-mediated oxidation, leading to its inactive N-oxide form .
Properties
IUPAC Name |
3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine oxide;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O.H2O/c1-21(2,22)15-7-14-20-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)20;/h3-6,8-11H,7,12-15H2,1-2H3;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQXNUQYIRZIYMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCCN1C2=CC=CC=C2CCC3=CC=CC=C31)[O-].O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20153305 | |
| Record name | Imipramine N-oxide monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20153305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215681-42-7 | |
| Record name | Imipramine N-oxide monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1215681427 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imipramine N-oxide monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20153305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IMIPRAMINOXIDE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6J3VBH1PDI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-chlorophenyl)ethyl]-7,8-dihydroxy-1,3,4,5-tetrahydro-2-benzazepine-2-carboximidothioic acid](/img/structure/B7796844.png)



![4-chloro-3H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B7796879.png)


![2-methoxy-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B7796901.png)
![N-[3-aminopropyl(propan-2-yl)amino]-N-hydroxynitrous amide](/img/structure/B7796903.png)
![N-hydroxy-N-[methyl-[3-(methylamino)propyl]amino]nitrous amide](/img/structure/B7796904.png)




